molecular formula C12H11F3N2O B1418057 (1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol CAS No. 639784-65-9

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

Cat. No. B1418057
M. Wt: 256.22 g/mol
InChI Key: QOFNWGFKSVNBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” is a chemical compound with the linear formula C18H15F3N2OS . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” are not available, similar compounds have been studied. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields .

Scientific Research Applications

    Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

    • Application : This compound has potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
    • Method : The compound was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine using an acid-catalyzed synthesis .

    Synthesis and application of trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) derivatives have applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of TFMP and its derivatives are a vibrant area of research .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

    Synthesis and application of trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) derivatives have applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of TFMP and its derivatives are a vibrant area of research .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not available, the development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorinated fused-ring pyrazoles may possess medicinally useful properties , and it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFNWGFKSVNBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example 1 a], 2-methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester was reduced with lithium aluminium hydride to give [2-methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazol-3-yl]-methanol as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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